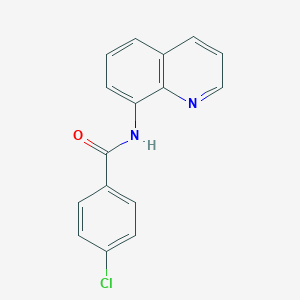

4-chloro-N-(quinolin-8-yl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H11ClN2O |

|---|---|

Molecular Weight |

282.72 g/mol |

IUPAC Name |

4-chloro-N-quinolin-8-ylbenzamide |

InChI |

InChI=1S/C16H11ClN2O/c17-13-8-6-12(7-9-13)16(20)19-14-5-1-3-11-4-2-10-18-15(11)14/h1-10H,(H,19,20) |

InChI Key |

ZGOLNEGJSWABJV-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)NC(=O)C3=CC=C(C=C3)Cl)N=CC=C2 |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=O)C3=CC=C(C=C3)Cl)N=CC=C2 |

solubility |

0.3 [ug/mL] |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of 4 Chloro N Quinolin 8 Yl Benzamide and Its Derivatives

Established Synthetic Routes for N-(Quinolin-8-yl)benzamides

The foundational step in utilizing these molecules is their efficient synthesis. The primary method involves the formation of a stable amide bond between an aromatic acid derivative and the 8-aminoquinoline (B160924) core.

The synthesis of N-(quinolin-8-yl)benzamides, including the 4-chloro derivative, is typically achieved through the coupling of 8-aminoquinoline with a corresponding aromatic acid or its more reactive derivative. A common and effective method involves converting the carboxylic acid into a more electrophilic species, such as an acyl chloride, to facilitate the reaction with the amino group of 8-aminoquinoline.

For instance, the synthesis of related N-(quinolin-8-yl) amides has been accomplished by first converting a carboxylic acid to its corresponding acyl chloride. This is often achieved by reacting the acid with an agent like oxalyl chloride in a suitable solvent such as dichloromethane (B109758) (DCM). The resulting acyl chloride is then added to a solution containing 8-aminoquinoline, a base like triethylamine, and often a catalyst such as 4-(dimethylamino)pyridine (DMAP). mdpi.com The base serves to neutralize the hydrochloric acid byproduct generated during the reaction. This general procedure can be adapted for the synthesis of 4-chloro-N-(quinolin-8-yl)benzamide by using 4-chlorobenzoic acid as the starting material.

A representative reaction scheme is as follows:

Activation of Carboxylic Acid : 4-chlorobenzoic acid is reacted with a chlorinating agent (e.g., oxalyl chloride or thionyl chloride) to form 4-chlorobenzoyl chloride.

Amide Coupling : The freshly prepared 4-chlorobenzoyl chloride is then reacted with 8-aminoquinoline in the presence of a base to yield the final product, this compound.

This method is widely applicable for a variety of substituted aromatic acids, providing a reliable route to a diverse library of N-(quinolin-8-yl)benzamide derivatives.

Transition Metal-Catalyzed C-H Activation and Functionalization Strategies

The true synthetic utility of N-(quinolin-8-yl)benzamides is realized in their application as directing groups for C-H activation. The nitrogen atom of the quinoline (B57606) ring and the amide nitrogen chelate to a metal center, positioning it in close proximity to specific C-H bonds on the benzamide (B126) or quinoline portions of the molecule, thereby enabling their selective functionalization.

Ruthenium catalysts have proven effective in mediating the C-H functionalization of N-(quinolin-8-yl)benzamides. The 8-aminoquinolinyl group acts as a bidentate directing group, facilitating reactions such as oxidative annulation with alkynes. nih.govacs.org This process allows for the construction of complex heterocyclic structures like isoquinolones. nih.gov In these reactions, a ruthenium catalyst, often in the presence of an oxidant like copper(II) acetate (B1210297), enables the coupling of the benzamide with an alkyne through ortho-C-H activation of the benzene (B151609) ring. nih.govacs.org The reaction demonstrates broad substrate scope, accommodating both symmetrical and unsymmetrical alkynes with high regioselectivity. acs.org

A key aspect of this catalysis is the dual role the ruthenium catalyst can play. It can facilitate cyclometalation through N-H metalation and also form a redox-active species that enables site-selective radical addition at the para position of the benzamide ring. researchgate.net This versatility allows for different types of functionalization, including remote C-5 alkylation of the quinoline ring with alkyl bromides. researchgate.net

Table 1: Examples of Ruthenium-Catalyzed C-H Functionalization

| Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|

| [Ru(p-cymene)Cl2]2 / Cu(OAc)2·H2O | N-(quinolin-8-yl)benzamide, Alkyne | Isoquinolone | nih.gov, acs.org |

| [Ru(p-cymene)Cl2]2 / PPh3 / KOAc | N-(quinolin-8-yl)benzamide, Alkyl Bromide | C-5 Alkylated Quinoline | researchgate.net |

Mechanistic studies suggest that the catalytic cycle for ruthenium-catalyzed C-H activation proceeds via the formation of a chelate complex. In the oxidative annulation of N-quinolin-8-yl-benzamides with alkynes, experimental evidence points to the formation of a ruthenium-N-quinolin-8-yl-benzamide complex. nih.govacs.org This intermediate was isolated in the absence of the alkyne coupling partner, supporting the hypothesis that the reaction proceeds through an N,N-bidentate chelate complex. acs.org

Further investigations into related ruthenium-catalyzed C-H activation/annulation reactions have proposed a Ru(II)–Ru(IV)–Ru(II) pathway. rsc.org In some cases, this involves an N-O bond cleavage preceding alkyne insertion, which differs from the conventional mechanism where alkyne insertion occurs first. rsc.org For the C-H activation of N-(quinolin-8-yl)benzamides, the initial step is the coordination of the bidentate ligand to the ruthenium center, followed by C-H bond cleavage to form a ruthenacycle intermediate. This intermediate then reacts with the coupling partner (e.g., an alkyne) and undergoes reductive elimination to furnish the product and regenerate the active catalyst.

Nickel, being a more earth-abundant and cost-effective metal, has emerged as a powerful catalyst for C-H functionalization reactions directed by the 8-aminoquinoline group. researchgate.net These reactions enable the formation of C-C and C-N bonds at the ortho-position of the benzamide ring. acs.org For example, nickel catalysts can mediate the reaction of aromatic amides with bicyclic alkenes, leading to the cleavage of both a C-H bond and the C(O)-N bond to form fluorenone derivatives. acs.org

Nickel/copper co-catalyzed systems have also been developed for the direct C-H carbonylation of amides using dimethylformamide (DMF) as a carbon monoxide source. mdpi.com This strategy has been used to construct various isoindoline-1,3-diones and pyrrole-2,5-diones from both aromatic and aliphatic amides. mdpi.com An important feature of the 8-aminoquinoline directing group in these reactions is that it can often be removed after the desired functionalization has been achieved. mdpi.com

The mechanism of nickel-catalyzed C-H functionalization using 8-aminoquinoline directing groups has been a subject of detailed investigation. Studies have focused on identifying the catalyst's resting state and key intermediates to optimize reaction conditions. acs.orgchemrxiv.org

The catalytic cycle is generally proposed to initiate with the coordination of the amide substrate to a Ni(II) catalyst. mdpi.com This is followed by a base-promoted deprotonation of the amide N-H bond, leading to an anionic nickel intermediate. chemrxiv.org This species then undergoes an intramolecular C-H activation step, often referred to as cyclonickelation, to form a five-membered nickelacycle intermediate. mdpi.com

Investigations into Ni-catalyzed C(sp3)–H arylation revealed that the choice of base is critical. The commonly used base sodium carbonate (Na2CO3) was found to hinder catalysis by forming a deleterious off-cycle resting state. acs.org Replacing it with sodium tert-butoxide (NaOtBu) led to improved catalytic turnover under milder conditions. acs.orgchemrxiv.org

Mechanistic studies have successfully isolated and characterized key paramagnetic Ni(II) complexes. For example, the deprotonation of N-(quinolin-8-yl)pivalamide followed by reaction with NiCl2(PPh3)2 allowed for the isolation of the high-spin Ni(II) complex Ni([AQpiv]-κN,N)2. acs.orgchemrxiv.org This complex and related carboxylate species were shown to undergo C-H activation at temperatures as low as 80 °C in the presence of a phosphine (B1218219) ligand to form the C-H activated Ni(C9NH6NCOCMe2CH2-κN,N,C)PR3 complex. acs.orgchemrxiv.org Hammett analysis suggests a concerted oxidative addition mechanism for the subsequent C-H functionalization step with aryl iodides. acs.org

Cobalt(II)-Catalyzed Regioselective C-H Deuteriomethoxylation on Benzamide Analogues

A significant advancement in the functionalization of benzamide derivatives has been the development of a cobalt(II)-catalyzed method for the regioselective C-H deuteriomethoxylation. This process utilizes the 8-aminoquinoline moiety as a directing group to facilitate the introduction of a deuterated methoxy (B1213986) group (-OCD₃) at the ortho-position of the benzamide ring. mdpi.comresearchgate.net The reaction is notable for its use of a user-friendly salicylaldehyde-based cobalt catalyst and deuterated methanol (B129727) (CD₃OD) as the deuterium (B1214612) source.

The transformation is carried out in the presence of a cobalt catalyst and silver(I) oxide (Ag₂O) as an oxidant. The reaction demonstrates good functional group tolerance, accommodating a range of substituents on the benzamide ring. For instance, derivatives with electron-donating or electron-withdrawing groups can be successfully deuteriomethoxylated. This methodology has been shown to be effective for various benzamide analogues, including those with chloro and bromo substituents. mdpi.com

A general procedure for this transformation involves reacting the N-(quinolin-8-yl)benzamide substrate with deuterated methanol in the presence of a cobalt catalyst and silver(I) oxide in a suitable solvent like ethyl acetate at an elevated temperature. mdpi.com The reaction's utility is further highlighted by its scalability, as demonstrated by successful gram-scale reactions. researchgate.net

The following table summarizes the results for the deuteriomethoxylation of various benzamide analogues:

| Entry | Substrate | Product | Yield (%) |

| 1 | N-(quinolin-8-yl)benzamide | 2-(methoxy-d3)-N-(quinolin-8-yl)benzamide | 84 |

| 2 | 5-chloro-N-(quinolin-8-yl)benzamide | 5-chloro-2-(methoxy-d3)-N-(quinolin-8-yl)benzamide | 68 |

| 3 | 5-bromo-N-(quinolin-8-yl)benzamide | 5-bromo-2-(methoxy-d3)-N-(quinolin-8-yl)benzamide | 68 |

| 4 | 4-methyl-N-(quinolin-8-yl)benzamide | 2-(methoxy-d3)-4-methyl-N-(quinolin-8-yl)benzamide | 68 |

Palladium-Catalyzed Aromatic C-H Acylations and Intramolecular Cyclizations

Palladium catalysis has enabled novel transformations of N-(quinolin-8-yl)benzamide, leading to the synthesis of complex heterocyclic structures. One such notable development is a tandem process involving palladium-catalyzed dual C-H acylation followed by an intramolecular cyclization. This reaction provides access to unique quinoline-substituted hydroxyl isoindolone skeletons through the formation of three new chemical bonds in a single operation. nih.gov

The reaction is facilitated by the bidentate directing group, N-(quinolin-8-yl)benzamide, which directs the ortho C-H activation. The process is initiated with a model substrate like N-(quinolin-8-yl)benzamide and an acyl chloride. The catalytic cycle is believed to involve the oxidative addition of the acyl chloride to the palladium catalyst, followed by reductive elimination to form a mono-acylated intermediate. A second acylation event then occurs, followed by an intramolecular cyclization to generate the final product. nih.gov

Deuterium-labeling studies have indicated that the C-H bond cleavage is the turnover-limiting step in this catalytic cycle. nih.gov This methodology showcases the power of palladium catalysis in constructing intricate molecular architectures from relatively simple starting materials.

The table below outlines the key aspects of this transformation:

| Feature | Description |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) |

| Directing Group | N-(quinolin-8-yl)benzamide |

| Reactant | Acyl chlorides |

| Product | Quinoline-substituted hydroxyl isoindolones |

| Key Transformation | Dual C-H acylation and intramolecular cyclization |

Selective Halogenation and Other Quinoline Ring Functionalizations

Regioselective Quinoline Functionalization via N-Oxide Formation

The formation of a quinoline N-oxide is a powerful strategy to alter the electronic properties of the quinoline ring and enable regioselective C-H functionalization at positions that are otherwise difficult to access. The N-oxide group can act as a directing group, facilitating reactions at the C2 and C8 positions.

The preparation of quinoline N-oxides is generally straightforward, often involving the oxidation of the quinoline nitrogen with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA). acs.orgnih.gov Once formed, the quinoline N-oxide can undergo various transformations. For instance, metal-catalyzed C-H functionalization of quinoline N-oxides can lead to the introduction of aryl groups at the C8 position. acs.orgnih.gov

This approach has been utilized in the synthesis of 8-arylquinolines, which are important structural motifs in bioactive compounds. The N-oxide directs the metal catalyst to the C8 position, allowing for selective arylation with reagents like arylboronic acids. This strategy provides a versatile route to a wide range of functionalized quinolines.

The table below highlights the key features of this functionalization strategy:

| Step | Description | Reagent Example |

| 1. N-Oxide Formation | Oxidation of the quinoline nitrogen | m-Chloroperoxybenzoic acid (m-CPBA) |

| 2. C-H Functionalization | Metal-catalyzed reaction at a specific position | Palladium or Rhodium catalyst with an arylboronic acid for C8-arylation |

Biological Activity Profiles and Molecular Mechanisms of Action

Anticancer Activity and Cellular Effects

The anticancer potential of quinoline (B57606) derivatives is attributed to their ability to induce cell death, halt cell cycle progression, and modulate critical cellular pathways.

Induction of Cytotoxic Effects against Human Cancer Cell Lines

Various quinoline-based compounds have demonstrated significant cytotoxic effects across a range of human cancer cell lines. For instance, a novel 4-chloro-8-nitro-1,2-dihydro-3-quinoline acylhydrazone, a related quinoline derivative, was identified as a potent cytotoxic agent against HeLa (cervical cancer) cells, exhibiting an IC₅₀ value of 18.8 μM nih.gov. Another study on N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides found that a compound featuring an 8-quinolinyl moiety displayed potent anticancer activity against HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa cell lines, with IC₅₀ values of 3, 5, and 7 µM, respectively researchgate.net. These findings underscore the potential of the quinoline scaffold in designing effective cytotoxic agents.

Table 1: Cytotoxicity of Quinoline Analogues in Human Cancer Cell Lines

| Compound Class | Cell Line | Cancer Type | IC₅₀ / GI₅₀ Value (µM) | Reference |

|---|---|---|---|---|

| 4-chloro-8-nitro-1,2-dihydro-3-quinoline acylhydrazone | HeLa | Cervical Cancer | 18.8 | nih.gov |

| N-(quinolin-8-yl) benzenesulfonamide (B165840) derivative | HCT-116 | Colon Cancer | 3 | researchgate.net |

| N-(quinolin-8-yl) benzenesulfonamide derivative | MCF-7 | Breast Cancer | 5 | researchgate.net |

| N-(quinolin-8-yl) benzenesulfonamide derivative | HeLa | Cervical Cancer | 7 | researchgate.net |

Apoptosis Induction Mechanisms: Caspase-3 Involvement and Apoptotic Pathway Modulation (Extrinsic and Intrinsic)

The primary mechanism for the cytotoxic activity of many quinoline derivatives is the induction of apoptosis, or programmed cell death. Research indicates that these compounds can activate both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways, which converge at the activation of executioner caspases, particularly caspase-3.

The extrinsic pathway is initiated when a compound promotes the binding of death ligands to their corresponding receptors on the cell surface. This leads to the activation of the initiator caspase-8 nih.govnih.gov. Activated caspase-8 can then directly cleave and activate caspase-3, triggering the final stages of apoptosis.

The intrinsic pathway is triggered by cellular stress and involves the mitochondria. Pro-apoptotic proteins cause the release of cytochrome c from the mitochondria, which leads to the formation of the apoptosome and the activation of the initiator caspase-9. Caspase-9 then proceeds to activate caspase-3. Studies on certain quinoline derivatives have confirmed their ability to induce apoptosis at their effective cytotoxic concentrations, implicating these caspase-dependent pathways in their mechanism of action nih.gov.

Cell Cycle Arrest in the S Phase

In addition to inducing apoptosis, certain quinoline-based compounds can interfere with the cell cycle, a critical process for cancer cell proliferation. The cell cycle is composed of several phases (G1, S, G2, and M), and arresting this progression is a key strategy in cancer therapy. When cells incur DNA damage, checkpoints can halt the cycle in the G1, S, or G2 phase to allow for repair nih.gov.

Some quinoline derivatives have been shown to cause cell cycle arrest, although the specific phase can vary. For example, some B-cell lymphomas are arrested in the S phase upon treatment with certain chemotherapeutic agents nih.gov. The ability to halt the cell cycle, particularly during the S phase (DNA synthesis), prevents cancer cells from replicating their DNA and dividing, thereby inhibiting tumor growth.

Comparative Cytotoxicity with Analogues (e.g., Ester and Thioester Derivatives)

The chemical structure of quinoline derivatives can be modified to enhance their biological activity. While specific comparative data on ester and thioester derivatives of 4-chloro-N-(quinolin-8-yl)benzamide is not extensively detailed in the available literature, studies on related structures provide insight. For example, replacing an 8-hydroxyquinoline (B1678124) (8-HQ) moiety with an 8-aminoquinoline (B160924) (8-AQ) group, a minor structural change, significantly alters cytotoxicity mdpi.com. In one study, 8-AQ was found to be almost inactive against tested cell lines, whereas 8-HQ exhibited broad cytotoxicity mdpi.com. This highlights that even small modifications to the quinoline scaffold can dramatically impact the compound's anticancer profile and selectivity. Further research is required to systematically evaluate how ester and thioester modifications would specifically alter the cytotoxicity of this compound.

Enzyme Modulation and Inhibition

Quinoline-benzamide analogues are also recognized for their ability to interact with and inhibit key enzymes involved in cancer progression, particularly those related to epigenetic regulation.

Inhibition of DNA Methyltransferases (DNMT1, DNMT3A, DNMT3B) by Quinoline-Benzamide Analogues

DNA methylation is an epigenetic mechanism critical for gene regulation, and its dysregulation is a hallmark of cancer. DNA methyltransferases (DNMTs) are the enzymes responsible for this process. The quinoline-based compound SGI-1027 is a well-characterized inhibitor of DNMT1, DNMT3A, and DNMT3B nih.govresearchgate.netnih.gov. It is a potent, non-nucleoside inhibitor that has become a reference compound in the study of DNMT inhibition nih.gov.

SGI-1027 and its analogues function as DNMT inhibitors through mechanisms that involve competition with either the DNA substrate or the methyl donor, S-adenosyl-L-methionine (SAM) nih.govfrontiersin.org. Some studies suggest SGI-1027 acts as a DNA-competitive and SAM-non-competitive inhibitor nih.govfrontiersin.org. Treatment of cancer cells with SGI-1027 has been shown to lead to the degradation of DNMT1 and the re-expression of silenced tumor suppressor genes frontiersin.org.

Analogues of SGI-1027 have been synthesized to improve potency and selectivity. These compounds have shown cytotoxicity against leukemia cells in the micromolar range, comparable to the parent compound, and some derivatives were found to be more potent against DNMT3A than DNMT1 nih.govresearchgate.net.

Table 2: IC₅₀ Values of SGI-1027 against DNA Methyltransferases

| Enzyme | IC₅₀ Value (µM) | Reference |

|---|---|---|

| DNMT1 | 12.5 | frontiersin.org |

| DNMT3A | 8.0 | frontiersin.org |

| DNMT3B | 7.5 | frontiersin.org |

Poly(ADP-ribose)polymerase (PARP)-1 Inhibitory Activity of Related Scaffolds

Poly(ADP-ribose)polymerase-1 (PARP-1) is a critical enzyme involved in DNA repair and has become a significant target in cancer therapy. mdpi.com The inhibition of PARP-1 can lead to the death of cancer cells, particularly in those with deficiencies in other DNA repair pathways, such as BRCA mutations. mdpi.com Both the quinoline and benzamide (B126) moieties, which constitute the core of this compound, are found in various known PARP-1 inhibitors.

Quinoline-8-carboxamides have been designed as a class of PARP-1 inhibitors. acs.orgnih.gov These compounds are structured to maintain a specific conformation required for activity through an intramolecular hydrogen bond. acs.orgnih.gov Structure-activity relationship (SAR) studies on these scaffolds have shown that substitutions on the quinoline ring significantly influence their inhibitory potency. For instance, the introduction of a small, narrow group at the 3-position and a methyl group at the 2-position can enhance activity. acs.orgnih.gov One of the most active compounds in this series, 2-methylquinoline-8-carboxamide, demonstrated an IC₅₀ value of 500 nM against human recombinant PARP-1. acs.orgnih.gov

Similarly, benzamide and its derivatives are foundational structures for many PARP inhibitors. 3-Aminobenzamide is a well-known, potent inhibitor of PARP-1. frontiersin.org Research has also explored 4-carboxamidobenzimidazoles as PARP inhibitors, with some derivatives showing high potency. For example, one such derivative, compound 4h, exhibited an IC₅₀ of 14 nM. nih.gov These findings underscore the potential of the benzamide scaffold in designing effective PARP-1 inhibitors.

The combination of these two pharmacophores in this compound suggests a structural basis for potential PARP-1 inhibitory activity, although direct enzymatic assays on this specific compound are not extensively documented in the reviewed literature.

Table 1: PARP-1 Inhibitory Activity of Related Quinoline and Benzamide Scaffolds

| Compound | Scaffold Type | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 2-methylquinoline-8-carboxamide | Quinoline | 500 | acs.orgnih.gov |

| Compound 4h | Benzimidazole (B57391) | 14 | nih.gov |

| BTH-8 | Hydrazinecarbothioamide | 79.79 | researchgate.net |

Proteasome Inhibitory Activity (Observations on this compound)

The ubiquitin-proteasome pathway is a primary system for protein degradation in eukaryotic cells and is essential for maintaining cellular protein homeostasis. unito.it The 26S proteasome complex, which includes the 20S catalytic core, is a key player in this pathway. capes.gov.br Inhibition of the proteasome's chymotrypsin-like (CT-L) activity, associated with the β5 subunit, is a validated strategy in cancer therapy. nih.govnih.gov

While direct studies on the proteasome inhibitory activity of this compound are limited, the broader class of molecules containing aziridine (B145994) rings, which are structurally distinct but also act as alkylating agents, have been investigated as proteasome inhibitors. unito.it For example, certain chloro(trifluoromethyl)aziridines have demonstrated inhibitory activity against the human 20S proteasome's CT-L function, with IC₅₀ values in the low-micromolar range. unito.it This indicates that molecules with specific reactive groups can target the proteasome.

Observations on the potential for this compound to act as a proteasome inhibitor are largely theoretical and based on the general reactivity of its chloro-substituted benzamide moiety. Further research, including direct enzymatic and cell-based assays, would be necessary to confirm and quantify any such activity.

Table 2: Proteasome Inhibitory Activity of Selected Compounds

| Compound Class | Specific Compound | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Chloro(trifluoromethyl)aziridines | Compound 21 | Human 20S Proteasome (ChT-L) | 13.6 | unito.it |

| Chloro(trifluoromethyl)aziridines | Compound 22 | Human 20S Proteasome (ChT-L) | 14.1 | unito.it |

Exploratory Anti-Infective Potentials

The quinoline and benzamide scaffolds are present in numerous compounds with established anti-infective properties. This has led to exploratory interest in the potential of hybrid molecules like this compound as antibacterial, antifungal, and anti-parasitic agents.

Suggested Antibacterial Properties

Quinoline derivatives have a long history as antibacterial agents. biointerfaceresearch.com This class of compounds exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. google.com The mechanisms of action are diverse, often involving the chelation of metal ions or the inhibition of essential enzymatic systems. mdpi.com For example, certain quinoline-5-sulfonamide (B3425427) derivatives have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) isolates, with efficacy comparable to standard antibiotics. mdpi.com Additionally, hybrid molecules incorporating the quinoline structure have been synthesized and evaluated for their antimicrobial potential. nih.govmedcraveonline.com

The presence of the quinoline core in this compound suggests a plausible basis for antibacterial activity. The 4-chloro substitution on the benzamide ring could further modulate this activity, as halogenation is a common strategy in the design of antimicrobial compounds.

Suggested Antifungal Properties

Similar to their antibacterial effects, quinoline and its derivatives have demonstrated notable antifungal activity. nih.gov The structural diversity within this chemical family allows for activity against a range of fungal pathogens through various mechanisms. nih.gov

Benzamide derivatives have also been extensively studied for their fungicidal properties. mdpi.com Novel benzamides containing a triazole moiety, for instance, have shown excellent activity against several phytopathogenic fungi. nih.gov Structure-activity relationship studies of these benzamides revealed that the presence of a chloro or fluoro group on the benzene (B151609) ring significantly enhanced their antifungal efficacy. nih.gov Given that this compound contains both a quinoline ring and a chloro-substituted benzamide, it represents a structure of interest for potential antifungal applications.

Table 3: Antifungal Activity of a Benzamide Derivative

| Compound | Target Fungi | EC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| Compound 6h (Benzamide-Triazole) | Alternaria alternata | 1.77 | nih.gov |

| Compound 6k (Benzamide-Triazole) | Various Fungi | 0.98 - 6.71 | nih.gov |

Broader Anti-Parasitic Activities of Quinoline and Benzamide Derivatives

The quinoline scaffold is the backbone of some of the most important anti-parasitic drugs ever developed, including the antimalarial agents quinine (B1679958) and chloroquine. biointerfaceresearch.comnih.gov Modern research continues to explore quinoline derivatives for activity against a wide range of protozoan parasites, such as Trypanosoma and Leishmania species. semanticscholar.orgresearchgate.net These compounds can interfere with crucial parasite survival mechanisms, including heme detoxification in Plasmodium falciparum. nih.gov

Benzamide derivatives have also been investigated for their anti-parasitic potential. scielo.br The benzimidazole nucleus, a related structure, is a promising pharmacophore for generating new drug candidates against malaria, leishmaniasis, and trypanosomiasis. nih.govnih.gov Studies on novel iodinated benzamides have shown activity against Plasmodium falciparum, Leishmania panamensis, and Trypanosoma cruzi. scielo.br The combination of these two historically significant anti-parasitic scaffolds in this compound provides a strong rationale for investigating its efficacy against various parasitic diseases.

Table 4: Anti-Parasitic Activity of Representative Quinoline and Benzamide Derivatives

| Compound Class | Specific Compound | Target Parasite | EC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Quinoline Derivative | Compound 2c | Trypanosoma brucei rhodesiense | 0.68 | researchgate.net |

| Quinoline Derivative | Compound 4i | Trypanosoma brucei rhodesiense | 0.19 | researchgate.net |

| Iodo-benzamide | Compound 7 | Trypanosoma cruzi | 6.19 µg/mL | scielo.br |

Structure Activity Relationship Sar Studies

Influence of Substituents on the Benzamide (B126) Phenyl Ring

Modifications to the benzamide phenyl ring have been shown to be a key determinant of the biological activity of N-(quinolin-8-yl)benzamide derivatives. The electronic properties of the substituents, in particular, play a crucial role in modulating the inhibitory capacity of these compounds.

Impact of the 4-Chloro Substituent on Biological Activity

The presence of a chlorine atom at the 4-position (para-position) of the benzamide phenyl ring is a common feature in many biologically active N-(quinolin-8-yl)benzamide analogs. As an electron-withdrawing group, the 4-chloro substituent significantly influences the electronic distribution of the entire molecule. This alteration can enhance the binding affinity of the compound to its biological target. Studies on related N-aryl cinnamides have shown that the introduction of a chlorine atom at the para-position of the phenyl ring can significantly increase antimicrobial activity compared to unsubstituted analogs. mdpi.com While direct comparative data for 4-chloro-N-(quinolin-8-yl)benzamide against its unsubstituted parent compound is not extensively detailed in the available literature, the prevalence of this substitution pattern in active quinoline (B57606) derivatives suggests its importance for potency.

Effects of Electron-Withdrawing Groups on Inhibitory Activity

Broader SAR studies have consistently demonstrated that electron-withdrawing groups (EWGs) on the benzamide phenyl ring are generally beneficial for the biological activity of quinoline derivatives. Research on a series of 8-hydroxy-N-phenylquinoline-2-carboxamides revealed that antiviral activity against the H5N1 influenza virus is positively influenced by increasing the electron-withdrawing properties of the substituents on the anilide ring. semanticscholar.org For instance, derivatives with 3-NO₂, 3,4-dichloro, and 3,4,5-trichloro substitutions showed high virus growth inhibition. semanticscholar.org

Similarly, a study on benzamides substituted with a quinoline-linked 1,2,4-oxadiazole (B8745197) moiety evaluated their fungicidal activity. The findings highlighted that compounds with strong electron-withdrawing substituents on the benzene (B151609) ring, such as 3-CF₃ (trifluoromethyl) and 3,4-dichloro, exhibited inhibitory activities superior to other analogs. nih.gov This reinforces the general principle that electron-deficient phenyl rings enhance the potency of this class of compounds.

The table below summarizes the fungicidal activity of selected benzamide derivatives, illustrating the positive impact of electron-withdrawing groups.

| Compound ID | Benzamide Ring Substituent(s) | Target Fungus | Inhibition Rate (%) at 50 mg/L | EC₅₀ (mg/L) |

| 13f | 3-CF₃ | Sclerotinia sclerotiorum | 77.8 | 6.67 |

| 13p | 3,4-Cl₂ | Sclerotinia sclerotiorum | 86.1 | 5.17 |

| Control | Quinoxyfen | Sclerotinia sclerotiorum | 77.8 | 14.19 |

| Data sourced from a study on benzamides substituted with quinoline-linked 1,2,4-oxadiazole, demonstrating superior activity with electron-withdrawing groups. nih.gov |

Modifications and Substitutions on the Quinoline Moiety

Alterations to the quinoline ring system itself represent another critical avenue for optimizing biological activity. Strategic placement of substituents, particularly halogens, can significantly enhance the compound's efficacy.

Role of Halogenation at Specific Quinoline Positions (e.g., C5)

The C5 position of the quinoline ring has been identified as a key site for modification. The introduction of halogen atoms at this position has been shown to positively affect the bioactivities of 8-aminoquinoline (B160924) derivatives. beilstein-journals.org Synthetic methodologies have been developed to achieve regioselective halogenation at this site.

For instance, an efficient copper-promoted method for the C5-bromination of N-(quinolin-8-yl)benzamide using various alkyl bromides has been established, yielding the desired C5-brominated products with high selectivity. beilstein-journals.org Similarly, a visible-light-photocatalyzed C5-nitration of 8-aminoquinoline amides has also been successfully developed. mdpi.com While these studies primarily focus on the synthetic aspects, the development of such specific methods underscores the recognized importance of C5 substitution for tuning the biological properties of the quinoline scaffold. The introduction of a halogen at this position can alter the molecule's lipophilicity and electronic properties, potentially leading to improved cell permeability and target interaction.

Impact of the Size and Nature of Heterocyclic Substituents on Biological Response

The attachment of additional heterocyclic rings to the quinoline scaffold can significantly influence the biological response, often by providing additional binding interactions with the target site. In a study on 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives, the introduction of different aryl and heterocyclic groups had a marked effect on antifungal activity. nih.gov While derivatives with phenyl and naphthalenyl rings showed potent activity, analogs containing pyridyl rings were found to be less active against certain fungal strains. nih.gov Furthermore, replacing aryl groups with aliphatic rings like piperidine (B6355638) or pyrrolidine (B122466) resulted in a general decrease in antifungal activity, suggesting that aromatic or specific heteroaromatic features are favorable for potency in that series. nih.gov Although this study does not focus on the this compound core, it illustrates the principle that the nature and size of heterocyclic substituents on a quinoline framework are critical parameters in SAR.

Conformational Analysis and Amide Bond Orientation Effects

Crystallographic studies of related compounds provide insight into the preferred conformations. For example, in the crystal structure of N-(Quinolin-8-yl)quinoline-2-carboxamide, the dihedral angle between the two quinoline systems is 11.54°. nih.gov In a different analog, 3-Nitro-N-(8-quinolyl)benzamide, the dihedral angle between the quinoline ring system and the nitrobenzene (B124822) ring is approximately 49-51°. nih.gov These findings indicate that there is considerable rotational freedom around the amide bond, and the preferred conformation can be influenced by the substitution patterns on the aromatic rings.

Comparative Pharmacological Activity Across Structural Series (e.g., Amides vs. Esters/Thioesters)

The bioisosteric replacement of an amide linkage with an ester or thioester group can significantly influence the pharmacological profile of a compound. In the context of quinoline-based structures, this modification has been explored to modulate properties such as cytotoxic activity. Research into derivatives of 8-aminoquinoline, 8-hydroxyquinoline (B1678124), and 8-quinolinethiol has provided insights into how these different linkages affect biological outcomes.

A study focused on the development of new quinoline derivatives as potential anticancer agents directly compared the cytotoxic effects of 8-thioester, 8-ester, and 8-amide quinoline analogs. nih.gov The investigation revealed that the nature of the linkage at the 8-position of the quinoline ring plays a crucial role in the compound's activity against pancreatic cancer cell lines.

Detailed findings from this comparative analysis demonstrated a clear trend in cytotoxicity. The 8-thioester and 8-ester derivatives were found to be significantly more cytotoxic than their 8-amide counterparts. nih.gov This suggests that the ester and thioester moieties may contribute to a mechanism of action that is more potent in inducing cancer cell death or that these linkages may influence the compound's stability, cell permeability, or interaction with the biological target.

The synthesis of these comparative series involved reacting benzoyl chloride or its derivatives with 8-aminoquinoline, 8-hydroxyquinoline, or 8-quinolinethiol hydrochloride to yield the corresponding amides, esters, and thioesters. nih.gov The evaluation of these compounds against various cancer cell lines provided the data necessary to establish a structure-activity relationship based on the linking group.

For instance, in a panel of pancreatic cancer cell lines, the thioester and ester derivatives consistently exhibited lower IC₅₀ values, indicating higher potency, when compared to the amide analogs. This difference in activity underscores the importance of the atom connecting the quinoline scaffold to the benzoyl moiety (sulfur or oxygen versus nitrogen).

The following tables present the comparative cytotoxic activity of representative compounds from each series.

Table 1: Comparative Cytotoxicity of Quinoline Derivatives in Mia PaCa-2 Pancreatic Cancer Cells

| Compound ID | Linkage Type | R Group | IC₅₀ (µM) |

| 3a | Amide | H | > 50 |

| 3b | Ester | H | 1.8 ± 0.2 |

| 3d | Thioester | H | 1.1 ± 0.1 |

| 3g | Amide | 4-Cl | > 50 |

| 3h | Ester | 4-Cl | 1.2 ± 0.1 |

| 3j | Thioester | 4-Cl | 0.9 ± 0.1 |

Data sourced from Li et al., 2018. nih.gov

Table 2: Comparative Cytotoxicity of Quinoline Derivatives in PANC-1 Pancreatic Cancer Cells

| Compound ID | Linkage Type | R Group | IC₅₀ (µM) |

| 3a | Amide | H | > 50 |

| 3b | Ester | H | 2.5 ± 0.3 |

| 3d | Thioester | H | 1.5 ± 0.2 |

| 3g | Amide | 4-Cl | > 50 |

| 3h | Ester | 4-Cl | 1.9 ± 0.2 |

| 3j | Thioester | 4-Cl | 1.3 ± 0.1 |

Data sourced from Li et al., 2018. nih.gov

The data clearly illustrates that the replacement of the amide nitrogen with an oxygen (ester) or a sulfur (thioester) atom leads to a substantial increase in cytotoxic activity against these cancer cell lines. The thioester derivatives, in particular, showed the most potent activity. nih.gov This highlights a critical aspect of the structure-activity relationship for this class of quinoline derivatives, where the choice of the linking group is a key determinant of pharmacological effect.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Target Interaction Prediction and Ligand Binding Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding affinity and interaction of a small molecule ligand with a protein receptor.

A thorough search of the scientific literature did not yield any specific studies that have performed molecular docking simulations with 4-chloro-N-(quinolin-8-yl)benzamide. While research on analogous compounds, such as 4-[(quinolin-4-yl)amino]benzamide derivatives, has utilized molecular docking to predict interactions with biological targets like the RNA polymerase of the influenza virus, no such data is available for this compound. researchgate.net Therefore, there are no specific findings on its predicted target interactions or ligand binding affinities to report.

In Silico Prediction of Relevant Biological Properties (e.g., ADME for Analogues)

In silico methods are computational approaches used to predict the pharmacokinetic properties of molecules, such as Absorption, Distribution, Metabolism, and Excretion (ADME). These predictions are crucial in the early stages of drug discovery to assess the potential of a compound to become a viable drug.

There are no specific published studies detailing the in silico prediction of ADME properties for this compound or its close analogues. While general methodologies for ADME prediction of benzamide (B126) and quinoline (B57606) derivatives are well-established, and some studies on different quinoline derivatives have included ADMET predictions, specific data tables and research findings for the compound are not available. researchgate.netgoogle.com

Catalytic Applications and Ligand Design

Utilisation as Ligands in Transition Metal Complexes for Catalytic Transformations

The N-(quinolin-8-yl)benzamide framework, to which 4-chloro-N-(quinolin-8-yl)benzamide belongs, is instrumental as a ligand in numerous transition metal-catalyzed reactions. nih.gov Its ability to form a stable bidentate chelate with a metal center is crucial for catalytic activity. This has been demonstrated in reactions involving palladium, copper, and ruthenium.

In palladium catalysis, N-(quinolin-8-yl)benzamide derivatives are employed in tandem reactions, such as dual C-H acylations followed by intramolecular cyclizations, to produce complex heterocyclic structures like quinoline-substituted hydroxyl isoindolones. mdpi.com The presence of an electron-withdrawing chloro group on the benzamide (B126) ring is compatible with these reaction conditions. mdpi.com

Copper-catalyzed systems also utilize this scaffold. For instance, the N-(quinolin-8-yl)benzamide moiety can act as a ligand to facilitate the ortho-hydroxylation of arenes with copper(II) acetate (B1210297). beilstein-journals.org Furthermore, in dual-catalytic systems that merge visible-light photocatalysis with transition metal catalysis, the 8-aminoquinoline (B160924) portion of the molecule serves as a bidentate ligand for copper, enabling the ortho-perfluoroalkylation of benzamides. beilstein-journals.org

Ruthenium-catalyzed reactions have also benefited from this ligand structure. It has been used in the remote C-5 alkylation of the quinoline (B57606) ring in N-(quinolin-8-yl)benzamides, where the initial step involves the formation of a chelating complex between the amide and the ruthenium catalyst. researchgate.net

Table 1: Selected Catalytic Transformations Utilizing the N-(Quinolin-8-yl)amide Ligand

| Transition Metal | Catalytic Transformation | Substrate Example | Key Finding | Reference |

| Palladium (Pd) | Dual C-H Acylation / Cyclization | N-(quinolin-8-yl)benzamide | Forms novel quinoline-substituted hydroxyl isoindolones. | mdpi.com |

| Copper (Cu) | Ortho-Perfluoroalkylation | N-(quinolin-8-yl)benzamide | A dual system with a photocatalyst enables C-H perfluoroalkylation. | beilstein-journals.org |

| Copper (Cu) | Ortho-Hydroxylation | N-(8-quinolinyl)benzamides | Stoichiometric Cu(OAc)₂ mediates hydroxylation within hours. | beilstein-journals.org |

| Ruthenium (Ru) | Remote C-5 Alkylation | N-(quinolin-8-yl)benzamides | Achieves selective alkylation at the C-5 position of the quinoline ring. | researchgate.net |

Role as N,N-Bidentate Directing Groups in C-H Functionalization Reactions

The most prominent role of the N-(quinolin-8-yl)amide motif is as a powerful N,N-bidentate directing group in C-H functionalization chemistry. acs.orgnih.gov This strategy offers an efficient method for achieving site-selective construction of C-C and C-heteroatom bonds. nih.gov The quinoline nitrogen and the amide nitrogen atom coordinate to a transition metal catalyst, forming a stable five-membered metallacycle intermediate. researchgate.net This conformation brings the metal center into close proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization.

This directing group strategy has been successfully applied in a variety of metal-catalyzed reactions:

Palladium-Catalyzed Acylation: The N-(quinolin-8-yl)benzamide group directs a palladium catalyst to the ortho C-H bond of the benzamide ring for acylation. mdpi.com A proposed mechanism suggests that after the initial C-H activation, a second acylation can occur, leading to cyclized products. mdpi.com

Ruthenium-Catalyzed Alkylation: This directing group can facilitate the alkylation of the remote C-5 position of the quinoline ring itself, demonstrating that the site of functionalization can be controlled. researchgate.net

Copper-Promoted Perfluoroalkylation: In combination with a photocatalyst, the directing group guides a copper catalyst to install perfluoroalkyl chains at the ortho-position of the benzamide. beilstein-journals.org The directing group can be removed after the reaction to yield the corresponding benzoic acid derivative. beilstein-journals.org

Cobalt-Catalyzed Alkoxylation: The directing group is effective in cobalt-catalyzed C-H deuteriomethoxylation using deuterated methanol (B129727) (CD₃OD), affording products like 4-chloro-2-(methoxy-d3)-N-(quinolin-8-yl)benzamide. mdpi.com

The effectiveness of 8-aminoquinoline as a directing group is now well-established in the field of C-H activation. researchgate.net

Table 2: C-H Functionalization Reactions Directed by the N-(Quinolin-8-yl)amide Group

| Metal Catalyst | Reaction Type | Position of Functionalization | Product Type | Reference |

| Palladium(II) | Acylation | Ortho-position of benzamide | Ketones / Isoindolones | mdpi.com |

| Ruthenium(II) | Alkylation | C-5 position of quinoline | 5-alkyl-quinolines | researchgate.net |

| Copper(I)/Eosin Y | Perfluoroalkylation | Ortho-position of benzamide | Ortho-perfluoroalkyl benzamides | beilstein-journals.org |

| Cobalt(II) | Alkoxylation | Ortho-position of benzamide | Ortho-alkoxy benzamides | mdpi.com |

Investigation of Pincer Palladium Complexes Derived from the N-(Quinolin-8-yl)amide Motif

Beyond bidentate coordination, the N-(quinolin-8-yl)amide motif serves as a foundational structure for the design of more complex pincer ligands. researchgate.net Pincer complexes, which feature a tridentate ligand binding to a central metal atom, are known for their high thermal stability and catalytic durability. acs.org

Research has focused on the development of NNN-type pincer palladium complexes based on the N-(quinolin-8-yl)amide scaffold. researchgate.netnih.gov These ligands are synthesized to create a rigid coordination environment around the palladium center, which can enhance catalytic activity and selectivity. nih.gov The synthesis of these pincer complexes often involves creating a central aromatic ring that is substituted to incorporate the quinolinyl)amido moiety along with another coordinating group to achieve tridentate binding.

These pincer palladium complexes have been investigated as catalysts in various cross-coupling reactions. nih.gov For example, NNN pincer palladium complexes have shown high efficiency in Suzuki-Miyaura cross-coupling reactions. nih.gov The rigid pincer framework helps maintain the integrity of the catalytic species through the oxidative addition and reductive elimination steps of the catalytic cycle, often allowing for lower catalyst loading and high turnover numbers. acs.org The development of chiral pincer complexes derived from such motifs is also an active area of research for applications in asymmetric catalysis. nih.gov

Analytical and Spectroscopic Characterization Methods in Research

Vibrational Spectroscopy (Fourier-Transform Infrared Spectroscopy, FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For 4-chloro-N-(quinolin-8-yl)benzamide, the FT-IR spectrum reveals characteristic absorption bands that confirm its structure.

Key vibrational frequencies observed in the solid state (neat) include a distinct band for the N-H stretching of the amide group, the C=O stretching of the amide, and various vibrations corresponding to the aromatic quinoline (B57606) and chlorobenzoyl rings. osaka-u.ac.jp A study by Uddin et al. (2018) reported the synthesis and characterization of this compound, identifying significant peaks in its IR spectrum. osaka-u.ac.jp

Table 1: FT-IR Spectral Data for this compound osaka-u.ac.jp

| Wavenumber (cm⁻¹) | Assignment |

| 3332 | N-H Stretching |

| 1674 | C=O Stretching (Amide I) |

| 1530 | N-H Bending (Amide II) / C=C Stretching |

| 1477 | C=C Aromatic Stretching |

| 1327 | C-N Stretching |

| 1261 | C-N Stretching |

| 1089 | C-Cl Stretching |

| 897 | C-H Out-of-plane Bending |

| 751 | C-H Out-of-plane Bending |

| 662 | C-H Out-of-plane Bending |

These bands are indicative of the successful formation of the amide linkage and the presence of the key functional moieties within the molecular structure.

High-Resolution Mass Spectrometry (HRMS, ESI-MS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental formula of a compound with high accuracy by measuring its mass-to-charge ratio (m/z). Electrospray ionization (ESI) is a soft ionization technique commonly used for this purpose, which allows for the analysis of molecules with minimal fragmentation. The HRMS (ESI) analysis of this compound confirms its molecular formula, C₁₆H₁₁ClN₂O. osaka-u.ac.jpmdpi.com The experimentally measured mass corresponds very closely to the theoretically calculated mass for the protonated molecule [M+H]⁺. osaka-u.ac.jp

Table 3: HRMS Data for this compound osaka-u.ac.jp

| Ion | Calculated m/z | Found m/z |

| [C₁₆H₁₂ClN₂O+H]⁺ | 283.0633 | 283.0636 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.